molecular formula C17H14BrNO4S2 B2756557 Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-68-2

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2756557
CAS No.: 932354-68-2
M. Wt: 440.33
InChI Key: ORSANMBBWPYIKQ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a sulfamoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of Methyl 4-bromo-3-methylbenzoate with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, while providing a comprehensive overview of relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiophene core substituted with a sulfamoyl group and a bromo-methylphenyl moiety. The general structure can be represented as follows:

Molecular Formula C15H14BrN1O3S1\text{Molecular Formula C}_{15}\text{H}_{14}\text{BrN}_{1}\text{O}_{3}\text{S}_{1}

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Suzuki–Miyaura Coupling: A widely used reaction to form carbon-carbon bonds.
  • Oxidation and Reduction Reactions: These reactions can modify functional groups, enhancing biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzothiophene core may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins involved in various biological pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of related compounds, suggesting that derivatives of benzothiophene exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma cell lines such as A549 and NCI-H23 .

CompoundCell LineIC50 (µM)Mechanism
4bA5491.48Apoptosis induction
15aNCI-H2318.89Cell cycle arrest
16aNCI-H231.50Apoptosis induction

Anti-inflammatory and Antimicrobial Activities

Other studies have indicated that benzothiophene derivatives possess anti-inflammatory and antimicrobial properties. These activities are often linked to their ability to inhibit specific pathways involved in inflammation and microbial growth .

Case Studies and Research Findings

A notable study investigated the effects of various benzothiophene derivatives on cancer cell lines, revealing that modifications to the benzothiophene structure significantly influence their biological activity. The study found that compounds with specific substitutions exhibited enhanced potency against cancer cells through mechanisms such as apoptosis induction and inhibition of angiogenesis .

Example Case Study

In a comparative study on benzofuran derivatives (closely related to benzothiophenes), researchers observed that certain modifications led to increased cytotoxicity against lung cancer cell lines. The most effective compounds demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as viable candidates for further development .

Properties

IUPAC Name

methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4S2/c1-10-9-11(7-8-13(10)18)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSANMBBWPYIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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